VC-3298
Description
VC-3298 (CAS: 1175298-09-5) is a boron-containing organic compound with the molecular formula C₁₇H₃₀BNO₄ and a molecular weight of 323.24 g/mol . Its structural uniqueness lies in the integration of a boronate ester group, which confers distinct electronic and steric properties. This compound exhibits moderate aqueous solubility (Log S = -3.4) and high synthetic accessibility (Score: 3.41), making it a candidate for pharmaceutical and materials science applications .
Key physicochemical and biological properties include:
- Hydrogen Bond Acceptors/Donors: 4/2
- Topological Polar Surface Area (TPSA): 63.6 Ų
- Bioavailability Score: 0.55
- Blood-Brain Barrier (BBB) Permeability: Non-permeant
- PAINS Alerts: None detected .
Synthetic protocols for this compound involve palladium-catalyzed cross-coupling reactions under mild conditions (e.g., using tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane/water at 80–90°C), achieving yields up to 91% .
Properties
CAS No. |
2012563-29-8 |
|---|---|
Molecular Formula |
C35H32BN3O7 |
Molecular Weight |
617.465 |
IUPAC Name |
7-(3-((4-Borono-3-formylphenoxy)methyl)-1,5-dimethyl-1Hpyrazol-4-yl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C35H32BN3O7/c1-21-32(30(38-39(21)2)20-46-24-15-16-29(36(43)44)23(18-24)19-40)28-12-6-11-26-27(34(35(41)42)37-33(26)28)13-7-17-45-31-14-5-9-22-8-3-4-10-25(22)31/h3-6,8-12,14-16,18-19,37,43-44H,7,13,17,20H2,1-2H3,(H,41,42) |
InChI Key |
RMIRRIJMEIKMFL-UHFFFAOYSA-N |
SMILES |
O=C(C(N1)=C(CCCOC2=C3C=CC=CC3=CC=C2)C4=C1C(C5=C(C)N(C)N=C5COC6=CC=C(B(O)O)C(C=O)=C6)=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Compound 1 ’s higher molecular weight and methoxy substitution enhance lipophilicity (Log P = 2.1 vs. This compound’s 1.8) but reduce synthetic accessibility (Score: 2.98) .
- Compound 3 ’s lack of an amine group simplifies synthesis but diminishes hydrogen-bonding capacity, reducing solubility (Log S = -4.1) .
Critical Insights :
- This compound achieves the highest yield (91%) under milder conditions compared to analogs, attributed to its stable boronate intermediate .
- Elevated temperatures (>100°C) for Compound 1 correlate with lower yields due to side reactions (e.g., demethylation).
Research Findings and Limitations
Advantages of this compound:
- Synthetic Efficiency : Superior yield and purity under optimized conditions .
- Safety Profile: No PAINS/Brenk alerts, unlike Compound 2 .
Limitations:
- Solubility Constraints : Lower Log S than nitrogen-rich analogs limits in vivo applications.
- Data Gaps : Comparative pharmacokinetic and toxicity studies are absent in published literature.
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